Cytidine, 2',3'-dideoxy-5-ethyl-
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Overview
Description
Cytidine, 2’,3’-dideoxy-5-ethyl- is a synthetic nucleoside analogue. It is structurally similar to cytidine, a naturally occurring nucleoside, but lacks hydroxyl groups at the 2’ and 3’ positions and has an ethyl group at the 5’ position. This modification imparts unique properties to the compound, making it useful in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, 2’,3’-dideoxy-5-ethyl- typically involves the selective removal of hydroxyl groups from cytidine followed by the introduction of an ethyl group at the 5’ position. Common synthetic routes include:
Deoxygenation: The hydroxyl groups at the 2’ and 3’ positions are removed using reagents such as tributyltin hydride and azobisisobutyronitrile (AIBN).
Ethylation: The ethyl group is introduced at the 5’ position using ethylating agents like ethyl iodide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of Cytidine, 2’,3’-dideoxy-5-ethyl- follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the deoxygenation and ethylation reactions.
Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Cytidine, 2’,3’-dideoxy-5-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) are used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of Cytidine, 2’,3’-dideoxy-5-ethyl-.
Scientific Research Applications
Cytidine, 2’,3’-dideoxy-5-ethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of Cytidine, 2’,3’-dideoxy-5-ethyl- involves its incorporation into nucleic acids, where it acts as a chain terminator. This prevents the elongation of nucleic acid chains, thereby inhibiting viral replication or cancer cell proliferation. The compound targets enzymes such as reverse transcriptase and DNA polymerase, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
Cytidine, 2’,3’-dideoxy-5-fluoro-: Similar structure but with a fluorine atom at the 5’ position.
Cytidine, 2’,3’-dideoxy-5-methyl-: Similar structure but with a methyl group at the 5’ position.
Cytidine, 2’,3’-dideoxy-5-ethyl-3’-fluoro-: Similar structure but with both an ethyl group at the 5’ position and a fluorine atom at the 3’ position.
Uniqueness
Cytidine, 2’,3’-dideoxy-5-ethyl- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ethyl group at the 5’ position enhances its stability and alters its interaction with enzymes, making it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
192572-12-6 |
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Molecular Formula |
C11H17N3O3 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
4-amino-5-ethyl-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O3/c1-2-7-5-14(11(16)13-10(7)12)9-4-3-8(6-15)17-9/h5,8-9,15H,2-4,6H2,1H3,(H2,12,13,16)/t8-,9+/m0/s1 |
InChI Key |
IADVHAUOJNFDIQ-DTWKUNHWSA-N |
Isomeric SMILES |
CCC1=CN(C(=O)N=C1N)[C@H]2CC[C@H](O2)CO |
Canonical SMILES |
CCC1=CN(C(=O)N=C1N)C2CCC(O2)CO |
Origin of Product |
United States |
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